An In-depth Technical Guide to the Chemical Properties of Pentanedioic-d6 Acid
An In-depth Technical Guide to the Chemical Properties of Pentanedioic-d6 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of pentanedioic-d6 acid, a deuterated analog of glutaric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the compound's properties, relevant metabolic pathways, and experimental protocols for its use as an internal standard.
Core Chemical and Physical Properties
Pentanedioic-d6 acid, also known as glutaric acid-d6, is a stable isotope-labeled form of pentanedioic acid where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous analyte but has a distinct mass.
General Properties
| Property | Value |
| Chemical Name | Pentanedioic-d6 acid |
| Synonyms | Glutaric acid-d6, 2,2,3,3,4,4-Hexadeuterio-pentanedioic acid |
| CAS Number | 154184-99-3 |
| Molecular Formula | C₅H₂D₆O₄ |
| Molecular Weight | 138.15 g/mol |
| Appearance | White solid, colorless crystals |
| Melting Point | 97.5-99 °C |
| Solubility | Soluble in water, ethanol, ether, and chloroform |
| Isotopic Purity | Typically ≥98% |
Stability and Storage
Pentanedioic-d6 acid is a stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from moisture.
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic data for pentanedioic-d6 acid, based on the known spectra of its non-deuterated analog, glutaric acid. The presence of deuterium will cause characteristic shifts and the absence of certain signals in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of pentanedioic-d6 acid is expected to be significantly simplified compared to that of glutaric acid. The signals corresponding to the deuterated methylene groups at the C2, C3, and C4 positions will be absent. The only significant signal would be from the acidic protons of the two carboxylic acid groups, which would appear as a broad singlet. The exact chemical shift of this peak is dependent on the solvent and concentration.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for the five carbon atoms. The signals for the deuterated carbons (C2, C3, and C4) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly different from those in the non-deuterated compound. The signals for the carbonyl carbons (C1 and C5) are also expected. For glutaric acid in D₂O, the reported chemical shifts are approximately 178.5 ppm for the carbonyl carbons, 33.6 ppm for the C2 and C4 carbons, and 20.4 ppm for the C3 carbon[1].
Infrared (IR) Spectroscopy
The IR spectrum of pentanedioic-d6 acid will be very similar to that of glutaric acid, with the most significant difference being the presence of C-D stretching vibrations and the absence of C-H stretching vibrations for the methylene groups.
Expected Characteristic IR Absorptions for Pentanedioic Acid:
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3100 | O-H stretch (broad, from carboxylic acid) |
| ~2500-2700 | O-H stretch (hydrogen-bonded) |
| ~1700 | C=O stretch (from carboxylic acid) |
| ~1410-1440 | O-H bend |
| ~1200-1300 | C-O stretch |
| ~920 | O-H bend (out-of-plane) |
For the deuterated compound, the C-H stretching bands around 2850-2960 cm⁻¹ would be replaced by C-D stretching bands at lower wavenumbers (approximately 2100-2200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for which pentanedioic-d6 acid is designed. The molecular ion peak ([M]⁺) for the deuterated compound will be at m/z 138. The fragmentation pattern will be similar to that of glutaric acid, but the fragments containing deuterium will have a higher mass.
The fragmentation of glutaric acid in negative ion mode typically involves the loss of CO₂ and H₂O[2]. For pentanedioic-d6 acid, the corresponding losses would be CO₂ and D₂O or HDO, leading to characteristic fragment ions. In positive ion mode with electron ionization, common fragmentations for dicarboxylic acids include the loss of water and the carboxyl group[3].
Metabolic Pathway Involvement
Pentanedioic acid (glutaric acid) is a key intermediate in the catabolism of the amino acids lysine and tryptophan[4][5]. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to a metabolic disorder known as glutaric aciduria type I. This condition results in the accumulation of glutaric acid and related metabolites in bodily fluids.
The following diagram illustrates the simplified metabolic pathway for the degradation of lysine and tryptophan, highlighting the position of glutaric acid.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000661) [hmdb.ca]
- 2. Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
